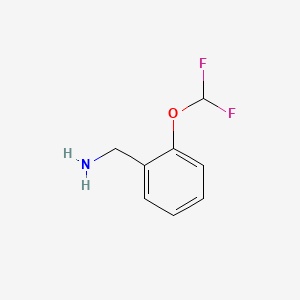

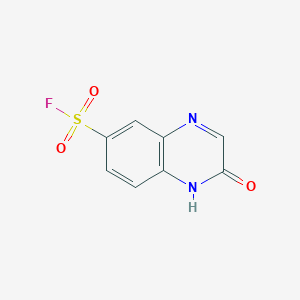

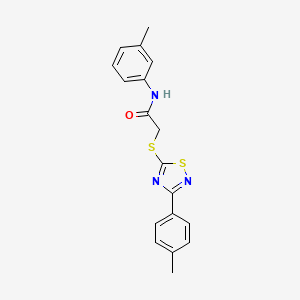

![molecular formula C10H16N4O3 B2406508 7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1182359-42-7](/img/structure/B2406508.png)

7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a pharmaceutical intermediate used in the preparation of Sitagliptin phosphate . Sitagliptin is an oral hypoglycaemic agent, a dipeptidyl peptidase-4 inhibitor, which is used in the treatment of type 2 diabetes .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed to obtain the intermediate . This intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride under stirring . After heating and adding methanesulfonic acid into the mixed reaction solution, the mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is then regulated to 12, and organic phases are separated out, and impurities are removed to obtain the final product .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C6H6F3N5O . It contains a trifluoromethyl group and a tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine ring .Chemical Reactions Analysis

This compound is involved in various chemical reactions during its synthesis . For instance, it reacts with chlorobenzene and trifluoroacetic anhydride under stirring . It also undergoes a reaction with methanesulfonic acid .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is slightly soluble in DMSO and methanol . It has a melting point of over 195°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Triazolo Pyrazine Derivatives The compound 7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, a derivative of triazolo pyrazine, is an essential intermediate in the synthesis of various small molecule compounds. Research indicates that such derivatives have been synthesized through multiple steps including substitution, acylation, cyclization, and chlorination reactions, yielding a high total yield of up to 76.57% (Zhang et al., 2019). Another study synthesizes a new compound from 2-chloropyrazine and 3-amino-3-arylpropionic acids through a series of reactions such as hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection (Zhang Sheng-ju, 2008).

Application in Cancer Research The synthesized triazolo pyrazine derivatives have demonstrated promising anti-cancer properties. A study reports the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, which were screened for their anti-cancer properties against human colon cancer cell lines. One of the compounds showed remarkable anti-cancer activity, indicating its potential in cancer treatment (Raveesha et al., 2020).

Development of P2X7 Receptor Antagonists Triazolo pyrazine derivatives have also been used in the development of P2X7 receptor antagonists, which are critical in various neurological conditions. The synthesized compounds demonstrated potent and selective antagonistic properties and good penetration into the central nervous system. This synthesis pathway offers insights into the development of clinical candidates for neurological disorders (Letavic et al., 2017).

Synthetic Utility in Organic and Medicinal Chemistry The triazolo[4,3-a]pyrazine scaffold serves as a fundamental building block in organic synthesis and the development of various therapeutic agents. Its versatile structure allows the synthesis of diverse derivatives with potential biological activities, highlighting its significance in the fields of organic and medicinal chemistry (Jethava et al., 2020).

Wirkmechanismus

As a pharmaceutical intermediate used in the preparation of Sitagliptin phosphate, this compound indirectly contributes to the mechanism of action of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases Glucagon-like peptide-1 (GLP-1), inhibits glucagon release, stimulates insulin release, and lowers blood glucose .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)13-4-5-14-7(6-13)11-12-8(14)15/h4-6H2,1-3H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDSYNXVJCAKFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NNC2=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

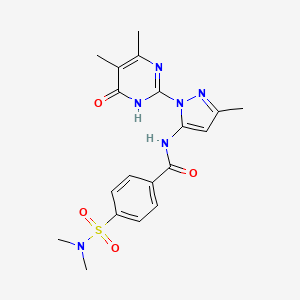

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

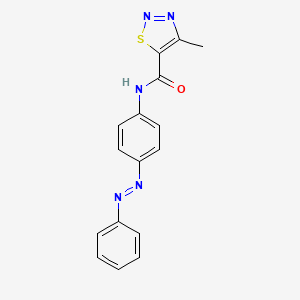

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)

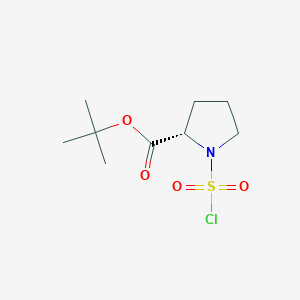

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)